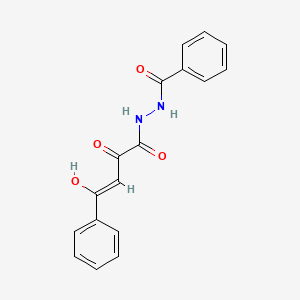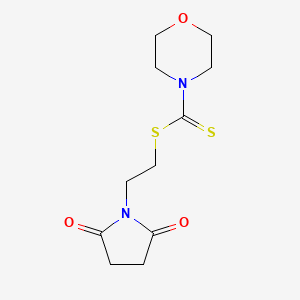![molecular formula C16H14N4O2 B5917787 N-[(E)-AMINO[(5-METHYL-1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]BENZAMIDE](/img/structure/B5917787.png)
N-[(E)-AMINO[(5-METHYL-1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-AMINO[(5-METHYL-1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]BENZAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-AMINO[(5-METHYL-1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]BENZAMIDE typically involves the cyclization of 2-aminophenol with various electrophilic agents. One common method is the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . This reaction yields the desired benzoxazole derivative with moderate efficiency.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and cost-effective methods. These methods may include the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance reaction efficiency and selectivity. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-AMINO[(5-METHYL-1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[(E)-AMINO[(5-METHYL-1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-AMINO[(5-METHYL-1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: A simpler benzoxazole derivative with similar biological activities.
2-Substituted Benzoxazoles: Compounds with various substituents on the benzoxazole ring, exhibiting diverse properties and applications.
Uniqueness
N-[(E)-AMINO[(5-METHYL-1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]BENZAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(Z)-N'-(5-methyl-1,3-benzoxazol-2-yl)carbamimidoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-7-8-13-12(9-10)18-16(22-13)20-15(17)19-14(21)11-5-3-2-4-6-11/h2-9H,1H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHROPHUCYWDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)N=C(N)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)/N=C(/N)\NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B5917705.png)
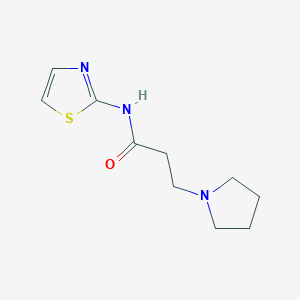
![(5Z)-5-{[3-(4-ISOPROPOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5917715.png)
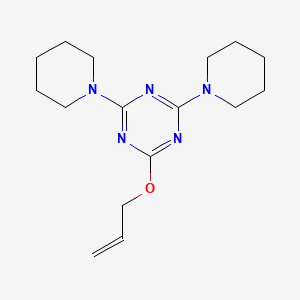
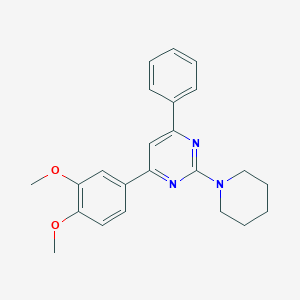
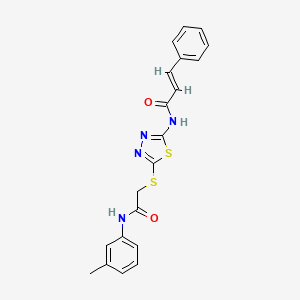
![N1,N1-DIETHYL-N4-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-1,4-DICARBOXAMIDE](/img/structure/B5917746.png)
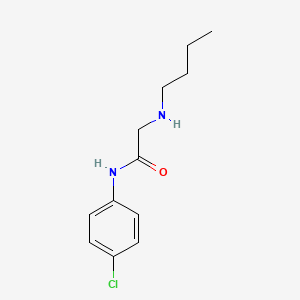
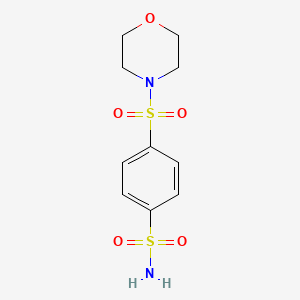
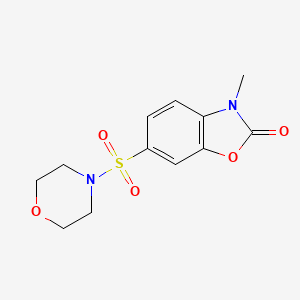
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917773.png)
![N-[4-oxo-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B5917775.png)
